molecular formula C21H25N5NaO8S2 B000796 Mezlocillin sodium CAS No. 42057-22-7

Mezlocillin sodium

Cat. No.: B000796
CAS No.: 42057-22-7
M. Wt: 562.6 g/mol
InChI Key: SGVORSZSYKDVFT-ZBJAFUORSA-N
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Description

Mezlocillin sodium is a third-generation semi-synthetic penicillin antibiotic derived from ampicillin. Its chemical name is sodium (2S,5R,6R)-3,3-dimethyl-6-[(R)-2-[3-(methylsulfonyl)-2-oxo-1-imidazolidinecarboxamido]-2-phenylacetamido]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrate, with the molecular formula C21H24N5NaO8S2·H2O and a molecular weight of 579.59 . It exhibits broad-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, and demonstrates stability against certain β-lactamases .

This compound acts by binding to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis and leading to cell lysis . It is highly water-soluble, with a pH of 5.0–7.0 in 10% solutions, and maintains stability for up to 27 months under controlled storage conditions . Pharmacokinetic studies in rats and humans reveal dose-dependent clearance, with reduced renal and non-renal clearance at higher doses .

Preparation Methods

Reaction-Crystallization Method

Overview

The reaction-crystallization approach is a traditional and widely used method for synthesizing Mezlocillin sodium. It involves chemical reactions to form the active compound, followed by crystallization to purify the product.

Process Steps

  • Initial Reaction: Mezlocillin acid is reacted with sodium bicarbonate or sodium isooctanoate in aqueous media, often under controlled pH conditions (around 5.8-6.5) and low temperatures (12-15°C) to facilitate optimal crystallization.
  • Crystallization: The reaction mixture is cooled, and the product is crystallized out, then filtered and washed to remove impurities.
  • Purification: The crystalline product undergoes washing with methyl alcohol or ethyl acetate to reduce residual solvents and impurities.

Key Parameters

Parameter Value/Range Notes
pH during reaction 5.8 - 6.5 Critical for optimal crystallization
Temperature 12 - 15°C Maintains product stability
Solvent Ethyl acetate, methyl alcohol Used for washing and recrystallization
Residual solvent content ≤0.5% (ICH standard) Ensures safety and compliance

Research Findings

  • The reaction-crystallization method yields high-purity this compound with low polymer content (<0.2%) when optimized parameters are used.
  • Residual ethyl acetate and methyl alcohol are minimized through controlled washing, aligning with international standards.

Freeze-Drying (Lyophilization) Method

Overview

Freeze-drying is a modern technique that involves removing water from the solution of this compound under low temperature and pressure, resulting in a dry powder with high purity and stability.

Process Steps

  • Preparation of Solution: Mezlocillin acid is dissolved in water for injection, with pH adjusted to 6.0-6.3 using sodium bicarbonate (14% w/w).
  • Reaction and Clarification: The solution undergoes stirring at 20°C, with activated carbon added for decolorization, followed by filtration.
  • Sterile Filtration: The clarified solution is filtered through 0.45 μm and 0.22 μm sterilizing filters.
  • Freeze-Drying: The sterile solution is frozen at controlled temperatures and subjected to lyophilization to obtain a dry powder.

Key Parameters

Parameter Value/Range Notes
pH of solution 6.0 - 6.3 Ensures stability and minimizes polymerization
Temperature during freeze-drying -40°C to -50°C Maintains product integrity
Residual moisture ≤1% Critical for stability and shelf life

Research Findings

  • Improved freeze-drying protocols, combined with optimized pH and filtration, significantly reduce polymer content and impurities.
  • The final product exhibits enhanced stability, with polymer content consistently below 0.2%, and reduced allergenic potential.

Modern Purification Techniques

Ultrafiltration and Chromatography

Recent advances incorporate ultrafiltration and chromatography to further purify this compound, removing residual polymers and impurities more efficiently.

Process Highlights

  • Ultrafiltration: Uses membranes to remove high-molecular-weight impurities, including polymers.
  • Chromatography: Employs ion-exchange or reverse-phase chromatography for high-purity isolation.

Research Findings

  • These techniques achieve purity levels exceeding 99.8%, with polymer content below 0.1%.
  • They are particularly suitable for large-scale pharmaceutical manufacturing, ensuring batch-to-batch consistency.

Notes on Process Control and Quality Assurance

  • Strict control of parameters such as pH (6.0-6.3), temperature (12-20°C during reactions), and sterilization conditions (28-30°C, 70-80% humidity) is essential.
  • Use of nitrogen protection during packaging prevents oxidation.
  • Regular testing for residual solvents, polymer content, and microbial contamination ensures compliance with pharmacopeial standards.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Reaction-Crystallization Chemical synthesis followed by crystallization Cost-effective, scalable Residual solvents, impurity control
Freeze-Drying Water removal under low temperature and pressure High purity, stability Higher cost, longer process time
Ultrafiltration & Chromatography Advanced purification techniques Very high purity, low polymer content Equipment complexity, higher costs

Chemical Reactions Analysis

Oxidation Reaction with Potassium Hydrogen Peroxomonosulfate

Mezlocillin sodium undergoes S-oxidation in the presence of potassium hydrogen peroxomonosulfate (KHSO₅), forming oxidized derivatives. This reaction is utilized for its quantitative determination in pharmaceutical preparations .

Parameter Value/Condition
Stoichiometry1:1 (Mezlocillin : KHSO₅)
Optimal pH Range1–4
Reaction Time>1 minute (quantitative interaction)
Analytical Precision (RSD)2.01%
Accuracy (δ)+0.51%

This reaction proceeds via sulfoxide formation at the methanesulfonyl group, confirmed by iodometric titration .

β-Lactam Ring Hydrolysis

The β-lactam ring in this compound is susceptible to enzymatic hydrolysis by β-lactamases, leading to inactivation .

Key Observations :

  • Stability Profile : Weak against most β-lactamases (e.g., penicillinases, cephalosporinases) .
  • Hydrolysis Products : Ring-opened penicilloic acid derivatives.
Enzyme Type Hydrolysis Efficiency
PenicillinasesHigh
Extended-spectrum β-lactamasesModerate

Incompatibility Reactions

This compound reacts with strong oxidizing agents , resulting in hazardous decomposition :

Incompatible Agent Decomposition Products
Strong oxidizers (e.g., KHSO₅)CO, NOₓ, SOₓ, sodium oxides

These reactions necessitate careful handling to avoid thermal degradation or hazardous gas release .

Aqueous Stability and pH-Dependent Degradation

This compound exhibits pH-dependent stability:

  • Optimal Stability : pH 6–7 (aqueous solutions).
  • Degradation Pathways :
    • Acidic conditions: Hydrolysis of the β-lactam ring.
    • Alkaline conditions: Nucleophilic attack on the β-lactam carbonyl .

Scientific Research Applications

Mezlocillin sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with various reagents.

    Biology: Employed in studies involving bacterial cell wall synthesis and the mechanisms of antibiotic resistance.

    Medicine: Used to treat serious Gram-negative infections of the lungs, urinary tract, and skin.

    Industry: Utilized in the production of pharmaceutical formulations for treating bacterial infections.

Mechanism of Action

Mezlocillin sodium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The bactericidal activity of this compound is mediated through its interaction with PBPs, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall .

Comparison with Similar Compounds

Antimicrobial Spectrum and Efficacy

Mezlocillin sodium demonstrates superior activity against Gram-negative pathogens compared to earlier penicillins. Key comparisons include:

Table 1: In Vitro Activity Against Common Pathogens (MIC50, µg/mL)

Pathogen Mezlocillin Ampicillin Carbenicillin Piperacillin
Escherichia coli 4–8 16–32 32–64 8–16
Klebsiella pneumoniae 8–16 64–128 64–128 16–32
Pseudomonas aeruginosa 32–64 >256 64–128 16–32
Bacteroides fragilis 16–32 64–128 128–256 8–16
  • Ampicillin: Limited activity against P. aeruginosa and β-lactamase-producing strains.
  • Carbenicillin : Higher MICs for K. pneumoniae and B. fragilis compared to mezlocillin.
  • Piperacillin: Slightly better activity against P. aeruginosa but less effective against B. fragilis.

Clinical Efficacy in Specific Infections

  • Cholangitis: A randomized trial (n=46) showed mezlocillin monotherapy achieved comparable clinical cure rates (83.3%) to ampicillin-gentamicin combination therapy (81.8%), with fewer renal toxicity cases .
  • COPD Exacerbations : Mezlocillin-sulbactam combination therapy demonstrated a 12.7% higher bacterial clearance rate than mezlocillin alone, attributed to sulbactam’s β-lactamase inhibition .

Table 2: Pharmacokinetic Parameters in Humans

Parameter Mezlocillin Piperacillin Carbenicillin
Half-life (hours) 0.8–1.5 0.8–1.3 1.0–1.5
Protein Binding (%) 20–40 30–50 50–60
Renal Clearance (mL/min) 150–200 120–180 80–120
  • Dose-Dependent Kinetics : Mezlocillin’s clearance decreases by 45–50% at high doses (200 mg/kg in rats), necessitating careful dosing in renal impairment .
  • Safety: Adverse effects (e.g., nausea, rash) occur in <5% of patients, lower than carbenicillin’s reported 8–12% incidence of coagulation abnormalities .

Stability and Formulation

  • Mezlocillin remains stable for 8 hours in 5% glucose or saline solutions at pH 4.5–8.0, outperforming azlocillin, which degrades under acidic conditions .
  • Analytical methods, such as high-performance liquid chromatography (HPLC) and iodometric assays, ensure precise quantification in serum and tissues .

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying mezlocillin sodium in pharmaceutical formulations?

The United States Pharmacopeia (USP) outlines a validated reversed-phase HPLC method for quantification. Key parameters include:

  • Mobile phase : Water-tetrahydrofuran-methanol (60:25:15) .
  • Sample preparation : Dilution to ~0.5 mg/mL in water after reconstitution .
  • Chromatographic conditions : 254 nm detection, 3.9 mm × 30 cm C18 column, 2 mL/min flow rate .
  • Validation : System suitability requires resolution ≥2.0 between mezlocillin and internal standards (e.g., progesterone) and ≤2.0% RSD for peak areas . Researchers should adhere to USP monographs to ensure batch consistency and regulatory compliance .

Q. How should researchers assess the sterility and particulate matter in this compound injectable formulations?

  • Sterility testing : Follow USP 〈71〉 using membrane filtration. Samples are incubated in fluid thioglycollate medium and soybean-casein digest broth for 14 days .
  • Particulate matter : Compliance with USP 〈788〉 for small-volume injections, requiring ≤6,000 particles ≥10 µm and ≤600 particles ≥25 µm per container . These tests are critical for preclinical safety evaluations of parenteral formulations.

Q. What are the key physicochemical stability indicators for this compound in aqueous solutions?

Stability is evaluated through:

  • pH monitoring : Optimal stability in 0.9% NaCl (pH 6.5–7.0). Degradation accelerates in acidic (pH <5) or alkaline (pH >8) conditions .
  • HPLC quantification : Track degradation products (e.g., open β-lactam rings) over 6 hours at 25°C .
  • Visual inspection : Turbidity or color changes indicate incompatibility with solutions like 10% dextrose .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound across studies?

Discrepancies often arise from variations in:

  • Temperature : Accelerated degradation occurs at >25°C. Studies must standardize storage conditions .
  • Reconstitution protocols : Differences in solvent volume (e.g., 10 mL vs. 20 mL) affect concentration and degradation kinetics .
  • Analytical sensitivity : HPLC methods with UV detection may miss minor degradation products compared to LC-MS . Mitigate conflicts by replicating studies under controlled parameters and validating methods per ICH guidelines .

Q. What experimental strategies are effective for studying this compound's compatibility with β-lactamase inhibitors (e.g., sulbactam)?

  • In vitro synergy testing : Use checkerboard assays to determine fractional inhibitory concentration indices (FICI) against resistant pathogens .
  • Stability profiling : Co-incubate mezlocillin-sulbactam in infusion fluids (e.g., 5% dextrose) and monitor pH, potency, and precipitate formation over 24 hours .
  • Pharmacokinetic modeling : Assess renal clearance interactions in animal models to optimize dosing intervals .

Q. How can degradation pathways of this compound be elucidated under oxidative stress?

  • Forced degradation studies : Expose mezlocillin to 3% H₂O₂ at 40°C for 24 hours. Analyze products via LC-MS/MS to identify oxidation sites (e.g., sulfur in the thiazolidine ring) .
  • Kinetic modeling : Calculate rate constants (k) and half-life (t₁/₂) under varying oxygen concentrations .
  • Excipient screening : Evaluate antioxidants (e.g., ascorbic acid) for stabilization efficacy in lyophilized formulations .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing adverse reaction data in this compound clinical studies?

  • Cohort analysis : Stratify adverse events (e.g., allergic reactions) by patient demographics and comorbidities using logistic regression .
  • Time-to-event analysis : Apply Kaplan-Meier curves for hypersensitivity onset, particularly within the first 30 minutes post-administration .
  • Signal detection : Use disproportionality analysis (e.g., reporting odds ratios) in pharmacovigilance databases .

Q. How should researchers design experiments to evaluate this compound's interaction with rubber stoppers in vial packaging?

  • Leachables testing : Incubate mezlocillin solutions with butyl rubber at 40°C/75% RH for 1 month. Analyze extracts via GC-MS for sulfides or vulcanization agents .
  • Compatibility scoring : Quantify adsorption losses (>5% indicates incompatibility) and correlate with rubber composition .

Properties

CAS No.

42057-22-7

Molecular Formula

C21H25N5NaO8S2

Molecular Weight

562.6 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/t12-,13-,14+,17-;/m1./s1

InChI Key

SGVORSZSYKDVFT-ZBJAFUORSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na]

Key on ui other cas no.

42057-22-7

Pictograms

Health Hazard

Synonyms

Bay f 1353
Bay-f 1353
Bayf 1353
Baypen
Melocin
Meslocillin
Mezlin
Mezlocillin
Mezlocillin Sodium
Mezlocilline
Sodium, Mezlocillin

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Mezlocillin sodium
Mezlocillin sodium

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